molecular formula C21H22N4O2 B5690767 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide

5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide

Cat. No. B5690767
M. Wt: 362.4 g/mol
InChI Key: WPTAFPIQVHBGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the transport of cholesterol and is highly expressed in activated microglia and astrocytes in the central nervous system. DPA-714 has been extensively studied for its potential applications in neuroimaging and neuroinflammatory diseases.

Mechanism of Action

DPA-714 binds to 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide, which is upregulated in activated microglia and astrocytes in the central nervous system. The binding of DPA-714 to 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide results in the modulation of immune responses and the regulation of mitochondrial function. DPA-714 has been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate the immune response in the central nervous system. It reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and promotes the production of anti-inflammatory cytokines such as IL-10. DPA-714 has also been shown to regulate mitochondrial function by increasing the expression of mitochondrial genes and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments. It is a highly selective ligand for 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide and has been extensively studied for its applications in neuroimaging and neuroinflammatory diseases. However, DPA-714 has some limitations for lab experiments. It has a short half-life and requires a high dose for in vivo imaging. It also has low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of DPA-714. One direction is to optimize the synthesis of DPA-714 to produce higher yields and purity. Another direction is to develop new ligands for 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide with higher affinity and selectivity. The use of DPA-714 in combination with other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) is also an area of future research. Additionally, the potential applications of DPA-714 in other diseases such as cancer and cardiovascular diseases should be explored.

Synthesis Methods

The synthesis of DPA-714 involves a series of chemical reactions starting from 3,3-diphenylpiperidin-4-one. The intermediate compounds are then reacted with 2-amino-5-chlorobenzophenone to obtain the final product. The synthesis of DPA-714 has been optimized to produce high yields and purity.

Scientific Research Applications

DPA-714 has been extensively studied for its applications in neuroimaging and neuroinflammatory diseases. It has been used as a radioligand for positron emission tomography (PET) imaging of 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide in vivo. PET imaging with DPA-714 has been shown to be a useful tool for the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c22-19(26)20-23-18(27-24-20)14-25-13-7-12-21(15-25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTAFPIQVHBGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C(=O)N)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,3-Diphenylpiperidin-1-YL)methyl]-1,2,4-oxadiazole-3-carboxamide

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